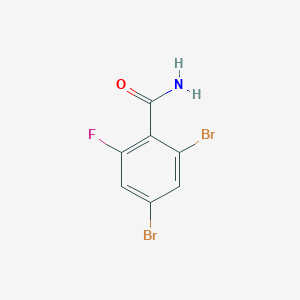

2,4-Dibromo-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-6-fluorobenzamide is an organic compound with the molecular formula C7H4Br2FNO It is a derivative of benzamide, characterized by the presence of two bromine atoms and one fluorine atom attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the reaction of 2,4-dibromoaniline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with bromine and fluorine.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-6-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,4-Dibromo-6-fluorobenzamide serves as a building block for synthesizing more complex organic molecules. Its halogen substituents can significantly influence chemical reactivity, making it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activity , particularly its interactions with biomolecules. Research indicates that the presence of halogens can enhance binding affinity to various biological targets, which may lead to modulation of biochemical pathways.

Pharmaceuticals

Ongoing research explores the use of this compound as a pharmaceutical intermediate or active ingredient. Its unique properties make it suitable for developing new therapeutic agents, particularly in oncology and infectious disease treatment.

Material Science

In material science, this compound is utilized in developing specialty chemicals and materials with specific properties. The stability imparted by fluorine enhances the performance characteristics of materials in various applications.

Recent studies have highlighted the potential biological activities of this compound:

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . Notable findings include:

- Cell Lines Tested : Human colon (HT-29) and breast (MCF-7) cancer cell lines.

- Mechanism : Induction of apoptosis and cell cycle arrest.

- IC Values : Significant antiproliferative activity observed in the low micromolar range.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties :

- Target Organism : Effective against several bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Found to be 16 µg/mL against Escherichia coli.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | HT-29 (Colon Cancer) | Low micromolar range | Induction of apoptosis |

| MCF-7 (Breast Cancer) | Low micromolar range | Cell cycle arrest | |

| Antimicrobial | E. coli | 16 | Disruption of cell wall synthesis |

Case Studies

-

Anticancer Study :

- A peer-reviewed study investigated the effects of this compound on cancer cell proliferation. In vitro assays indicated that the compound induced apoptosis in cancer cells through increased caspase activity and DNA fragmentation analysis.

-

Antimicrobial Study :

- Another study focused on its antimicrobial potential against Gram-negative bacteria. The experimental design involved treating bacterial cultures with varying concentrations of the compound, leading to significant antibacterial activity.

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-6-fluorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparaison Avec Des Composés Similaires

- 2,4-Dibromo-6-chlorobenzamide

- 2,4-Dibromo-6-iodobenzamide

- 2,4-Dibromo-6-methylbenzamide

Comparison: Compared to its analogs, 2,4-Dibromo-6-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound a valuable compound for various applications.

Activité Biologique

2,4-Dibromo-6-fluorobenzamide is an organic compound characterized by its unique halogenated structure, which includes two bromine atoms and one fluorine atom attached to a benzamide framework. This structural configuration is hypothesized to influence its biological activity significantly. While extensive research on this specific compound is limited, there are insights into its potential biological properties based on related benzamide derivatives.

- Molecular Formula : C7H4Br2FNO

- Melting Point : Approximately 78-80 °C

- Solubility : Insoluble in water

The presence of halogens in the structure often enhances the bioactivity of compounds due to their effects on molecular interactions within biological systems.

Biological Activity Overview

Research indicates that benzamide derivatives, including those structurally similar to this compound, exhibit various biological activities such as:

- Antibacterial Properties : Compounds in this class have shown effectiveness against a range of bacterial strains.

- Antihelmintic Activity : Some derivatives demonstrate the ability to inhibit parasitic worms.

- Potential Anticancer Effects : The unique halogen substitutions may enhance interactions with biological targets involved in cancer pathways.

Currently, there is no well-defined mechanism of action for this compound. However, it is believed that the halogen substituents may affect the compound's binding affinity to various biological targets. Studies suggest that similar compounds can interact with enzymes or receptors involved in critical cellular processes.

Comparative Analysis of Similar Compounds

To understand the potential applications and biological activities of this compound, a comparison with other benzamide derivatives can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dibromoaniline | C7H6Br2N | Lacks fluorine; used in dye synthesis |

| 2-Fluoroaniline | C7H7FN | Contains one fluorine; lower reactivity |

| 2,4-Dichloroaniline | C7H6Cl2N | Chlorine instead of bromine; different bioactivity |

| 2,4-Dibromo-6-nitroaniline | C7H5Br2N3O | Contains nitro group; enhanced reactivity |

This table illustrates how variations in substituents can lead to differences in chemical reactivity and biological activities.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related benzamide derivatives provides useful insights:

- Anticancer Activity : A study explored the anticancer potential of various benzamide derivatives against human cancer cell lines. The findings indicated that halogenated compounds exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of substituted benzamides. It was found that compounds with bromine and fluorine substitutions had improved activity against certain bacterial strains .

- Mechanistic Studies : Research into the mechanism of action for benzamide derivatives has suggested that they may inhibit key enzymes involved in metabolic pathways relevant to cancer and infection .

Future Directions

Given the preliminary insights into its potential biological activities, further research on this compound is warranted. Key areas for future exploration include:

- In vitro and In vivo Studies : Conducting detailed studies to evaluate the biological activity and safety profile.

- Mechanistic Investigations : Understanding how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to its structure can enhance or diminish its biological efficacy.

Propriétés

IUPAC Name |

2,4-dibromo-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOOEWMHYXUNJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.